molecular formula C15H26O B10779471 alpha-Cedrol

alpha-Cedrol

Cat. No.: B10779471
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-RVLYAHEQSA-N
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Description

Alpha-Cedrol is a sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, particularly in the genera Cupressus (cypress) and Juniperus (juniper). It is also present in Origanum onites, a plant related to oregano . This compound is known for its pleasant cedar aroma and is widely used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cedrol can be synthesized through various methods. One common approach involves the extraction of essential oils from coniferous trees, followed by purification processes such as distillation and chromatography . Another method involves the chemical synthesis of this compound from simpler organic compounds through multi-step reactions, including cyclization and reduction .

Industrial Production Methods

In industrial settings, this compound is typically produced by steam distillation of cedarwood oil, which contains a significant amount of this compound. The distillate is then subjected to further purification to isolate this compound .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

alpha-Cedrol undergoes oxidation at its hydroxyl group to form ketones or aldehydes. For example:

  • Oxidation : Under controlled conditions (e.g., using CrO₃ or other oxidizing agents), cedrol is converted to cedrone (a ketone derivative) or related aldehydes.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces cedrol to dihydrocedrane derivatives, modifying its tricyclic skeleton.

Esterification

The hydroxyl group of this compound reacts with carboxylic acids to form esters, enhancing its utility in fragrance formulations:

  • Example : Reaction with acetic anhydride yields cedryl acetate, a thermally stable ester used in perfumery.

  • Conditions : Acid-catalyzed esterification (e.g., H₂SO₄) at 60–80°C.

Hydroxylation via Biotransformation

Fungal biotransformation introduces hydroxyl groups at specific positions:

  • Neurospora crassa hydroxylates this compound at the C-12 methyl group, producing 12β-hydroxycedrol (confirmed via ¹³C NMR and DEPT spectra) .

  • Key Data :

    SubstrateProductEnzyme SystemYield (%)
    This compound12β-HydroxycedrolNeurospora crassa~45%

Apoptosis-Inducing Biochemical Pathways

While primarily a pharmacological effect, cedrol’s interaction with cellular components involves chemical reactions:

  • Caspase Activation : Cedrol (50–70 µM) triggers cytochrome c release, activating caspase-9 and caspase-3 in Phellinus noxius and human cancer cells .

  • Lipid Raft Disruption : Cedrol redistributes membrane cholesterol/sphingomyelin, increasing ceramide production and inhibiting NADPH oxidase .

Comparison with Similar Compounds

Alpha-Cedrol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its combination of pleasant aroma, biological activities, and wide range of applications in various fields.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1

InChI Key

SVURIXNDRWRAFU-RVLYAHEQSA-N

Isomeric SMILES

CC1CCC2C13CC[C@](C(C3)C2(C)C)(C)O

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

physical_description

Pale yellow to yellow green solid;  Sweet fruity cedar-like aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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